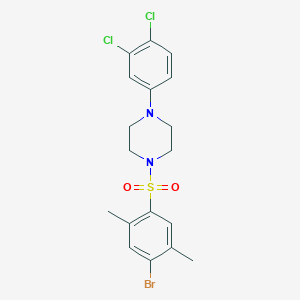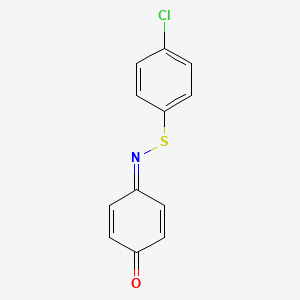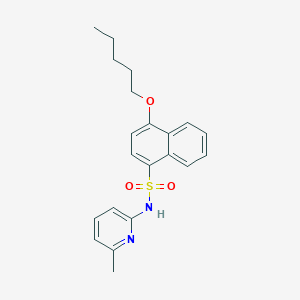
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonyl chloride: Reacting 4-bromo-2,5-dimethylbenzenesulfonyl chloride with a suitable base.
Nucleophilic substitution: Reacting the sulfonyl chloride with 4-(3,4-dichlorophenyl)piperazine under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-phenylpiperazine
- 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine
Uniqueness
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H19BrCl2N2O2S |
|---|---|
Molecular Weight |
478.2 g/mol |
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine |
InChI |
InChI=1S/C18H19BrCl2N2O2S/c1-12-10-18(13(2)9-15(12)19)26(24,25)23-7-5-22(6-8-23)14-3-4-16(20)17(21)11-14/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
IDOCRSZTIPZACV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(3,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B12204174.png)
![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12204180.png)
![7-[(2-chlorophenyl)methyl]-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12204185.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate](/img/structure/B12204188.png)
![2-(4-methoxyphenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12204198.png)
![N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12204207.png)
![(2Z)-8-(2-chlorobenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B12204209.png)
![1-(3,4-Dichlorophenyl)-3-[(3-fluorophenyl)amino]azolidine-2,5-dione](/img/structure/B12204210.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B12204212.png)
![2-(3-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12204213.png)
![1-(Diphenylmethoxy)-2-[4-(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazol o[3,4-b]pyridin-4-yl))piperazinyl]ethane](/img/structure/B12204215.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B12204221.png)
